molecular formula C21H17F3N2O3 B2707856 N-(3-methoxyphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946331-39-1

N-(3-methoxyphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2707856
CAS RN: 946331-39-1
M. Wt: 402.373
InChI Key: AKLVOISFSDWCJW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amide group (-CONH2), a methoxy group (-OCH3), a trifluoromethyl group (-CF3), and a dihydropyridine ring. These groups can potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. The dihydropyridine ring is a six-membered ring with one nitrogen atom, one carbon-oxygen double bond, and two carbon-carbon double bonds. The trifluoromethyl group is attached to the benzyl group, which is attached to the nitrogen of the dihydropyridine ring. The methoxyphenyl group is attached to the nitrogen of the amide group .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the electron-withdrawing trifluoromethyl group can activate the benzyl group towards electrophilic aromatic substitution. The amide group can participate in various reactions such as hydrolysis, reduction, and condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide group and the nonpolar trifluoromethyl group could influence the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activity

Research on compounds structurally similar to N-(3-methoxyphenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide has revealed potential in enzyme inhibition and anticancer activity. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These inhibitors demonstrated complete tumor stasis in Met-dependent human gastric carcinoma xenograft models, suggesting their potential as effective anticancer agents (Schroeder et al., 2009).

Supramolecular Chemistry

N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, a molecule with a similar structure, forms a unique π-stack surrounded by a triple helical network of hydrogen bonds. This suggests a new mode of organization for some columnar liquid crystals, highlighting its application in the field of supramolecular chemistry (Lightfoot et al., 1999).

Novel Heterocyclic Systems

Compounds related to this compound have been used in creating new heterocyclic systems. For example, 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide underwent a Hofmann rearrangement, leading to novel pyrrole-type heterocyclic systems. These findings are significant for the development of new compounds in organic chemistry and pharmaceutical research (Deady & Devine, 2006).

Antibacterial and Antifungal Activities

Similar compounds, such as 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have shown antibacterial and antifungal activities. This underscores the potential of this compound in developing new antimicrobial agents (Vasu et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if the compound is intended to be a drug, it could interact with biological targets such as enzymes or receptors. The trifluoromethyl group is often used in pharmaceuticals to improve metabolic stability and lipophilicity .

Safety and Hazards

The safety and hazards of the compound would depend on its reactivity and biological activity. For instance, compounds containing a trifluoromethyl group can be potentially hazardous due to the high reactivity of the fluorine atoms .

Future Directions

The future research directions would depend on the intended use of the compound. If the compound is intended to be a drug, future research could focus on improving its potency, selectivity, and pharmacokinetic properties .

properties

IUPAC Name

N-(3-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O3/c1-29-17-8-3-7-16(12-17)25-19(27)18-9-4-10-26(20(18)28)13-14-5-2-6-15(11-14)21(22,23)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLVOISFSDWCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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